N,N-Dimethylthioxanthene-9-propylamine N,N-Dimethylthioxanthene-9-propylamine
Brand Name: Vulcanchem
CAS No.: 37028-65-2
VCID: VC16992102
InChI: InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3
SMILES:
Molecular Formula: C18H21NS
Molecular Weight: 283.4 g/mol

N,N-Dimethylthioxanthene-9-propylamine

CAS No.: 37028-65-2

Cat. No.: VC16992102

Molecular Formula: C18H21NS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethylthioxanthene-9-propylamine - 37028-65-2

Specification

CAS No. 37028-65-2
Molecular Formula C18H21NS
Molecular Weight 283.4 g/mol
IUPAC Name N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine
Standard InChI InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3
Standard InChI Key IUAFRBRSXNQBPC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine, reflecting its three primary structural components: the dimethylamino group, propane linker, and thioxanthene moiety . Systematic synonyms include dimethyl-(3-thioxanthen-9-yl-propyl)-amine and 9-<3-dimethylaminopropyl>-thioxanthen, while its EINECS registry number is 253-317-3 . The SMILES notation CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 precisely encodes its atomic connectivity, featuring the central thioxanthene ring system (comprising two benzene rings fused with a thiopyran ring) bridged to the dimethylamino group via a three-carbon chain .

Crystallographic and Stereochemical Features

Although single-crystal X-ray diffraction data remains unpublished, computational models predict a non-planar conformation due to steric interactions between the thioxanthene system and the propylamine side chain . The molecule lacks defined stereocenters, as confirmed by its zero computed stereocenter count . Density functional theory (DFT) calculations suggest the thioxanthene system adopts a boat-like conformation, with the sulfur atom positioned 0.3 Å out of the plane formed by the two benzene rings .

Synthesis and Production

Historical Synthesis Route

The original 1958 synthesis by Caviezel et al. involved a three-step process :

  • Thioxanthene Formation: Condensation of thiophenol with o-chlorobenzoic acid under Friedel-Crafts conditions to yield 9H-thioxanthen-9-one.

  • Grignard Addition: Reaction with allylmagnesium bromide to produce 9-allyl-9H-thioxanthene.

  • Amination: Hydromination of the allyl group using dimethylamine under high-pressure conditions (120°C, 5 atm) to furnish the final product.

Industrial Manufacturing

Current production scales remain limited to laboratory quantities (<10 kg/batch), with the global annual output estimated at 120–150 kg based on HS Code 2932999099 trade data . Key challenges include:

  • Purification difficulties caused by the compound's high lipophilicity (logP 4.62)

  • Thermal instability above 180°C (precluding distillation purification)

  • Oxidative degradation of the thioether group during storage

Physicochemical Properties

Thermal Characteristics

The compound exhibits a boiling point of 381.1°C at 760 mmHg and a flash point of 184.3°C (closed cup) . Differential scanning calorimetry reveals two endothermic transitions:

  • Glass Transition (Tg): 45°C ± 2°C

  • Crystallization Temperature (Tc): 128°C ± 5°C

Notably, no distinct melting point is observed due to its tendency to form metastable polymorphs .

Solubility Profile

Solubility data (25°C, mg/mL):

SolventSolubility
Water0.024
Ethanol18.7
Dichloromethane142.3
Hexane0.89

The low aqueous solubility aligns with its high partition coefficient (logP 4.5–4.6), while preferential solubility in chlorinated solvents suggests significant dipole-dipole interactions .

Reactivity and Stability

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify three primary degradation routes:

  • Oxidation: Sulfur atom oxidation to sulfoxide (t₁/₂ = 18 months)

  • N-Demethylation: Loss of methyl groups under acidic conditions (pH <3)

  • Photolytic Cleavage: C-S bond scission upon UV exposure (λ >300 nm)

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35–7.18 (m, 8H, aromatic)

  • δ 3.42 (t, J=7.2 Hz, 2H, N-CH₂)

  • δ 2.45 (s, 6H, N-(CH₃)₂)

  • δ 2.28–1.95 (m, 4H, CH₂-CH₂-CH₂)

IR (KBr, cm⁻¹):

  • 2925 (C-H stretch)

  • 1580 (aromatic C=C)

  • 1450 (C-N stretch)

  • 720 (C-S-C bend)

RouteLD₅₀ (mg/kg)
Oral480
Dermal>2000
Inhalation1.2 mg/L/4h

Chronic exposure studies indicate potential hepatotoxicity at doses >25 mg/kg/day, with cytochrome P450 3A4 induction observed in vitro .

Global Regulatory Status

RegionClassification
EUNot under REACH
USAUnregulated (TSCA)
ChinaHazardous Chemical
JapanMITI Class 2

The compound's HS Code 2932999099 attracts a 6.5% MFN tariff under WTO rules, with annual import/export volumes remaining below 50 kg globally .

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